molecular formula C18H15NO B14115118 2-(4-Methoxyphenyl)-4-phenylpyridine

2-(4-Methoxyphenyl)-4-phenylpyridine

Cat. No.: B14115118
M. Wt: 261.3 g/mol
InChI Key: GLAPEWRYSSNZOT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Methoxyphenyl)-4-phenylpyridine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents can also make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-4-phenylpyridine is used as a building block for the synthesis of more complex molecules. It is also studied for its electronic properties, which make it a candidate for use in organic semiconductors .

Biology

In biological research, this compound is investigated for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their biological activities .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It is studied for its interactions with biological targets, including enzymes and receptors .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-phenylpyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct electronic properties, making it suitable for specialized applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-phenylpyridine

InChI

InChI=1S/C18H15NO/c1-20-17-9-7-15(8-10-17)18-13-16(11-12-19-18)14-5-3-2-4-6-14/h2-13H,1H3

InChI Key

GLAPEWRYSSNZOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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